molecular formula C4H10O4S B12055238 Diethyl sulfate-d10 CAS No. 96617-81-1

Diethyl sulfate-d10

Cat. No.: B12055238
CAS No.: 96617-81-1
M. Wt: 164.25 g/mol
InChI Key: DENRZWYUOJLTMF-MWUKXHIBSA-N
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Description

同位素标记在有机反应机理研究中的核心作用

同位素标记技术通过引入稳定同位素(如氘)追踪分子路径,已成为解析复杂反应机理的关键工具。氘代硫酸二乙酯-d10的C-D键相较于C-H键具有更高的键能(约5-10 kcal/mol差异),这一特性显著影响反应动力学。例如,在SN2取代反应中,氘代试剂的反应速率常因动力学同位素效应(KIE)降低2-3倍,这为过渡态结构的理论模拟提供了实验依据

研究表明,氘代烷基化试剂在药物代谢研究中具有独特优势。通过将药物分子中的特定C-H键替换为C-D键,可显著延长其体内半衰期。例如,氘代乙基(CD2CH3)的引入可使某些药物的血浆浓度曲线下面积(AUC)提升40%以上。这一现象归因于氘代导致的代谢酶抑制效应,而非物理化学性质的显著改变

表1 典型氘代烷基化试剂的合成方法对比

试剂类型 氘代位点 氘源 D含量(%) 参考文献
硫酸二乙酯-d10 乙基全氘 D2O >95
氘代甲基磺酸盐 α-位氘 CD3OD 98
氘代苄基溴 苄基α位 LiAlD4 99

硫酸二乙酯衍生物的合成方法演进

关键反应式:
$$ \text{R-OH} \xrightarrow{\text{Tf}2\text{O}} \text{R-OTf} \xrightarrow{\text{Ph}2\text{S}} \text{R-S}^+\text{Ph}2 \xrightarrow{\text{D}2\text{O/K}2\text{CO}3} \text{R-d}n\text{-S}^+\text{Ph}2 $$
此方法成功应用于氘代硫酸二乙酯-d10的规模化制备,其分子式C4D10O4S经高分辨质谱(m/z 164.246)验证

Properties

CAS No.

96617-81-1

Molecular Formula

C4H10O4S

Molecular Weight

164.25 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) sulfate

InChI

InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

DENRZWYUOJLTMF-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOS(=O)(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a direct sulfonation mechanism:

(C2D5)2O+SO3(C2D5)2SO4(C2D5)2O + SO3 \rightarrow (C2D5)2SO4

Key parameters include:

  • Temperature : 50–70°C to balance reactivity and side-product formation.

  • Molar Ratio : SO3SO_3 to (C2D5)2O(C_2D_5)_2O maintained at 1:1.05 to ensure complete conversion.

  • Residence Time : 10–15 minutes in the reactor to achieve >85% yield.

Process Optimization

The use of this compound itself as a diluent minimizes side reactions and enhances reaction homogeneity. Post-synthesis, free gases (e.g., HClHCl) are removed under vacuum, and the crude product is treated with a bisulfite solution to neutralize residual SO3SO_3. Low-temperature layering (0–5°C) separates the organic phase, which is subsequently dehydrated under vacuum to achieve >98% purity.

Catalytic Deuteration of Ethyl Sulfate Intermediates

Transition metal-catalyzed deuteration provides an alternative route, leveraging deuterium exchange reactions. This method, inspired by deuterated amine synthesis, involves Pd/C and Rh/C catalysts in deuterated solvents.

Reaction Pathway

  • Intermediate Formation : Ethyl sulfate (C2H5OSO3HC_2H_5OSO_3H) is synthesized via chlorosulfuric acid and ethanol.

  • Deuteration : The intermediate undergoes catalytic deuterium exchange in a mixed solvent system (2-propanol-d8/D2O):

C2H5OSO3H+D2OPd/C,Rh/CC2D5OSO3D+H2OC2H5OSO3H + D2O \xrightarrow{Pd/C, Rh/C} C2D5OSO3D + H2O

  • Redistribution : Sodium sulfate facilitates the conversion to this compound:

2C2D5OSO3D+Na2SO4(C2D5)2SO4+2NaDSO42\,C2D5OSO3D + Na2SO4 \rightarrow (C2D5)2SO4 + 2\,NaDSO4

Performance Metrics

  • Temperature : 180°C for 48 hours achieves 64.3% deuteration efficiency.

  • Catalyst Load : 11 mol% Pd/C and Rh/C optimizes deuterium incorporation without excessive decomposition.

  • Yield : 91.7% after purification via ether extraction and vacuum distillation.

Acid-Catalyzed Esterification of Deuterated Ethanol

While less commonly documented in recent literature, traditional esterification methods remain viable for small-scale this compound synthesis.

Procedure Overview

Deuterated ethanol (C2D5ODC_2D_5OD) reacts with concentrated sulfuric acid under controlled conditions:

2C2D5OD+H2SO4(C2D5)2SO4+2H2O2\,C2D5OD + H2SO4 \rightarrow (C2D5)2SO4 + 2\,H_2O

Key Adjustments :

  • Temperature Control : Maintained below 45°C to prevent ethanol dehydration.

  • Stoichiometry : Excess C2D5ODC_2D_5OD ensures complete conversion of H2SO4H_2SO_4.

Challenges

  • Side Reactions : Competing formation of ethylene and diethyl ether reduces yield.

  • Purity : Requires multiple vacuum distillations to isolate this compound from bisulfate byproducts.

Purification and Isolation Techniques

Vacuum Dehydration

Crude this compound is subjected to vacuum dehydration (50–60°C, 10–15 mmHg) to remove residual water and volatile impurities, achieving >99% isotopic purity.

Solvent Extraction

Post-reaction mixtures are extracted with diethyl ether (3×30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H NMR : Absence of proton signals confirms complete deuteration at ethyl groups.

  • 2H^2H NMR : Peaks at δ 0.82–1.48 validate deuterium incorporation.

Neutron Reflectivity (NR)

Neutron reflectivity profiles determine scattering length density (SLD), correlating with deuteration ratios. For this compound, SLD values of 5.16×106A˚25.16 \times 10^{-6}\,Å^{-2} indicate 77.1% deuteration.

Mass Spectrometry

High-resolution mass spectra show molecular ion peaks at m/z=164.24m/z = 164.24, consistent with C4D10O4SC_4D_{10}O_4S.

Comparative Analysis of Preparation Methods

Method Reactants Conditions Yield Deuteration Scalability
Continuous Flow(C2D5)2O(C_2D_5)_2O, SO3SO_350–70°C, tubular reactor85%>98%High
Catalytic DeuterationEthyl sulfate, D2OD_2O180°C, 48 hr64%77%Moderate
Acid-CatalyzedC2D5ODC_2D_5OD, H2SO4H_2SO_445°C, reflux75%90%Low

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl sulfate-d10 undergoes hydrolysis in aqueous environments, mirroring the behavior of non-deuterated diethyl sulfate but yielding deuterated products:

(C2D5)2SO4+H2OC2D5OSO3H+C2D5OD(\text{C}_2\text{D}_5)_2\text{SO}_4+\text{H}_2\text{O}\rightarrow \text{C}_2\text{D}_5\text{OSO}_3\text{H}+\text{C}_2\text{D}_5\text{OD}

Further hydrolysis produces sulfuric acid (H2SO4\text{H}_2\text{SO}_4) and fully deuterated ethanol (C2D5OD\text{C}_2\text{D}_5\text{OD}) . The reaction rate may differ slightly due to kinetic isotope effects, though explicit data for the deuterated species is limited .

Key Observations:

  • Hydrolysis Rate : Slower than non-deuterated diethyl sulfate due to deuterium’s larger mass, reducing bond vibration frequencies .

  • Stability : Decomposes in moist environments, necessitating anhydrous storage .

Alkylation Reactions

As a potent ethylating agent, this compound transfers deuterated ethyl groups (C2D5+\text{C}_2\text{D}_5^+) to nucleophiles.

Ether Formation

Reaction with alkoxides yields deuterated ethers:

RO+(C2D5)2SO4ROC2D5+C2D5OSO3\text{RO}^-+(\text{C}_2\text{D}_5)_2\text{SO}_4\rightarrow \text{ROC}_2\text{D}_5+\text{C}_2\text{D}_5\text{OSO}_3^-

This is analogous to non-deuterated diethyl sulfate but produces isotopically labeled ethers .

Amine Ethylation

Primary and secondary amines react to form deuterated ethylamines:

RNH2+(C2D5)2SO4RN(C2D5)2+H2SO4\text{RNH}_2+(\text{C}_2\text{D}_5)_2\text{SO}_4\rightarrow \text{RN}(\text{C}_2\text{D}_5)_2+\text{H}_2\text{SO}_4

The reaction is pivotal in synthesizing deuterated pharmaceuticals or metabolic tracers .

Esterification

Carboxylate salts form deuterated ethyl esters:

RCO2+(C2D5)2SO4RCO2C2D5+C2D5OSO3\text{RCO}_2^-+(\text{C}_2\text{D}_5)_2\text{SO}_4\rightarrow \text{RCO}_2\text{C}_2\text{D}_5+\text{C}_2\text{D}_5\text{OSO}_3^-

This retains the efficiency of non-deuterated diethyl sulfate but introduces isotopic labels for analytical tracking .

Thermal Decomposition

At temperatures >100°C, this compound decomposes into deuterated ethylene (C2D4\text{C}_2\text{D}_4), deuterated diethyl ether ((C2D5)2O(\text{C}_2\text{D}_5)_2\text{O}), and sulfur oxides (SOx\text{SO}_x) :

(C2D5)2SO4Δ(C2D5)2O+C2D4+SO3(\text{C}_2\text{D}_5)_2\text{SO}_4\xrightarrow{\Delta}(\text{C}_2\text{D}_5)_2\text{O}+\text{C}_2\text{D}_4+\text{SO}_3

Hazard Considerations:

  • Explosive Potential : Decomposition in confined spaces may generate pressure from SOx\text{SO}_x and ethylene-d4 .

  • Toxicity : Releases toxic SO2\text{SO}_2 and SO3\text{SO}_3, requiring rigorous fume control .

Neutralization

Treatment with aqueous ammonia mitigates hazards by converting this compound into non-toxic ammonium sulfate and deuterated ethanolamine derivatives :

(C2D5)2SO4+2NH32C2D5NH2+H2SO4(\text{C}_2\text{D}_5)_2\text{SO}_4+2\text{NH}_3\rightarrow 2\text{C}_2\text{D}_5\text{NH}_2+\text{H}_2\text{SO}_4

Comparative Reaction Table

Reaction Type Non-Deuterated Product Deuterated Product Conditions
HydrolysisC2H5OH\text{C}_2\text{H}_5\text{OH}C2D5OD\text{C}_2\text{D}_5\text{OD}Ambient, aqueous
EtherificationROC2H5\text{ROC}_2\text{H}_5ROC2D5\text{ROC}_2\text{D}_5Alkaline, 50–80°C
Amine AlkylationRN(C2H5)2\text{RN}(\text{C}_2\text{H}_5)_2RN(C2D5)2\text{RN}(\text{C}_2\text{D}_5)_2Room temperature
Thermal DecompositionC2H4\text{C}_2\text{H}_4,  C2H5)2O\text{ C}_2\text{H}_5)_2\text{O}C2D4\text{C}_2\text{D}_4,  C2D5)2O\text{ C}_2\text{D}_5)_2\text{O}>100°C

Scientific Research Applications

Organic Synthesis

Diethyl sulfate-d10 is primarily utilized as an ethylating agent in organic synthesis. Its role is crucial in the introduction of ethyl groups into various substrates, which is fundamental in the synthesis of pharmaceuticals and agrochemicals.

Ethylation Reactions

  • Mechanism : this compound acts as a strong electrophile, facilitating nucleophilic substitution reactions. The presence of deuterium allows for tracing studies in mechanistic investigations.
  • Applications : It is employed in the synthesis of ethyl esters, ethers, and other derivatives in medicinal chemistry.

Analytical Chemistry

The unique isotopic labeling of this compound enables its use in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

  • Isotope Labeling : The incorporation of deuterium enhances the sensitivity and specificity of mass spectrometric analyses.
  • Case Study : In a study examining pesticide residues, this compound was used to improve detection limits and quantify analytes with greater accuracy .

Nuclear Magnetic Resonance (NMR)

  • Deuterated Solvents : this compound serves as a solvent that minimizes background signals in NMR spectroscopy, allowing for clearer spectral data.
  • Application Example : Research on reaction mechanisms often employs this compound to elucidate pathways without interference from solvent peaks .

Toxicological Studies

This compound is also significant in toxicological research due to its alkylating properties, which can induce DNA damage and mutations.

Genotoxicity Testing

  • Experimental Findings : Studies have shown that diethyl sulfate induces chromosomal aberrations and DNA strand breaks in various cell types, including human lymphocytes and rodent cells .
  • Case Study : A comprehensive study demonstrated that exposure to diethyl sulfate resulted in increased mutation rates in Drosophila melanogaster, highlighting its potential carcinogenic effects .

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaDescriptionKey Findings
Organic SynthesisEthylating agent for pharmaceuticals and agrochemicalsFacilitates nucleophilic substitutions
Analytical ChemistryEnhances mass spectrometry and NMR analysisImproves detection limits; minimizes background noise
Toxicological StudiesInvestigates genotoxicity and mutagenicityInduces DNA damage; linked to chromosomal aberrations

Mechanism of Action

Diethyl sulfate-d10 exerts its effects through alkylation, transferring ethyl groups to nucleophilic sites on molecules. This process involves the formation of a positively charged ethyl group that reacts with nucleophiles, leading to the formation of ethylated products. The molecular targets include nucleophilic sites on DNA, proteins, and other biomolecules, which can result in mutations and other chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Structural and Functional Analogues

Deuterated compounds share core functional groups with their non-deuterated counterparts but exhibit distinct physical and analytical properties due to isotopic substitution. Below is a comparative analysis of Diethyl sulfate-d10 with key analogues:

Table 1: Key Properties of Diethyl Sulfate-d10 and Related Compounds
Compound Molecular Formula Molecular Weight Purity Storage Temp Primary Application
Diethyl sulfate-d10 (inferred) C4D10SO4 178.23 ≥98%* -20°C* MS/NMR internal standard
Fensulfothion Sulfone-d10 C11H7D10O5PS2 354.42 ≥95% -20°C Pesticide metabolism studies
Phorate-sulfone D10 C7D10H7O4PS3 302.44 Not specified +4°C Analytical reference material
Diethyl Chlorophosphate-d10 C4H10ClO3P 172.54 Not specified Room temp Synthetic intermediates in organophosphate chemistry

Notes:

  • *Inferred values based on analogous deuterated compounds.
  • Deuterium increases molecular weight, altering chromatographic retention times and MS fragmentation patterns.

Analytical Performance

  • Mass Spectrometry: Deuterated compounds produce distinct mass-to-charge (m/z) ratios, enabling discrimination from non-deuterated analogs. For instance, Phorate-sulfone D10’s accurate mass (302.0654) ensures precise quantification in pesticide residue analysis .
  • NMR Spectroscopy : Deuterium’s nuclear spin (I=1) provides a clean baseline in <sup>1</sup>H NMR, as seen in Fensulfothion Sulfone-d10 studies .

Stability and Handling

Deuterated compounds generally require stringent storage conditions to prevent isotopic exchange. For example:

  • Fensulfothion Sulfone-d10 is stored at -20°C to maintain isotopic integrity .
  • Diethyl Chlorophosphate-d10 is handled under inert gas to avoid hydrolysis .

Non-deuterated analogs like dimethyl sulfate () are highly toxic and reactive, necessitating enclosed transfer systems and personal protective equipment (PPE). Deuterated versions, while less hazardous due to controlled lab use, still require precautions against moisture and thermal degradation .

Environmental and Biochemical Studies

  • Pesticide Research: Deuterated organophosphates (e.g., Fensulfothion Sulfone-d10) track degradation products in soil and water, informing regulatory guidelines .
  • Its deuterated form aids in quantifying exposure levels in occupational health studies.

Challenges and Limitations

  • Isotopic Purity : Achieving ≥95% deuterium incorporation is critical; lower purity complicates data interpretation .
  • Cost and Availability : Deuterated compounds are expensive (e.g., Diethyl Chlorophosphate-d10 costs $400/5 mg ), limiting their use in resource-constrained settings.

Biological Activity

Diethyl sulfate-d10 (C4H10O4S), a deuterated form of diethyl sulfate, is a chemical compound known for its significant biological activity, particularly as a potent alkylating agent. This article synthesizes existing research findings on the biological effects of this compound, focusing on its genotoxicity, carcinogenic potential, and reproductive effects, supported by data tables and case studies.

This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the diethyl sulfate structure. This modification can affect its reactivity and biological interactions compared to its non-deuterated counterpart.

Genotoxicity

Alkylating Agent Activity
this compound is recognized as a strong direct-acting alkylating agent. It primarily ethylates DNA, leading to various forms of genetic damage. The compound induces:

  • Chromosomal Aberrations : In cultured human lymphocytes and other cell types, this compound has been shown to cause chromosomal breaks and rearrangements.
  • Micronucleus Formation : This indicates DNA damage and instability, observed in multiple experimental systems including rodent models.
  • Sister Chromatid Exchange (SCE) : Increased SCE rates have been documented in mammalian cells exposed to this compound.

A summary of genotoxicity findings is presented in Table 1.

Study Type Effect Observed Reference
Bacterial AssaysInduced mutationsIARC (1992)
Yeast StudiesReverse mutationsIARC (1992)
Mammalian CellsChromosomal aberrationsIARC (1992)
Human LymphocytesMicronucleus formationIARC (1992)
Rodent ModelsDNA strand breaksIARC (1992)

Carcinogenic Potential

According to the International Agency for Research on Cancer (IARC), diethyl sulfate is classified as probably carcinogenic to humans (Group 2A). Evidence from animal studies shows that exposure leads to tumor formation at the site of administration. Notably, tumors were observed in rats following various exposure routes:

  • Injection Studies : Tumors such as fibrosarcomas and myosarcomas developed at injection sites.
  • Ingestion Studies : Increased incidences of tumors were noted in rats exposed through dietary routes.

The mechanism behind tumor formation appears linked to the compound's ability to induce DNA damage and subsequent mutations.

Reproductive Effects

Research has demonstrated that this compound adversely affects reproductive outcomes in animal models. A study involving female mice treated with diethyl sulfate before and after mating revealed significant increases in:

  • Resorption Rates : Up to 30% resorption was noted when treatment occurred shortly after mating.
  • Fetal Malformations : The incidence of malformations was significantly higher in treated groups compared to controls.

Table 2 summarizes reproductive findings related to diethyl sulfate exposure.

Timing of Exposure Resorption Rate (%) Fetal Malformations (%) Reference
Before Mating4.10.6IARC (1992)
1 Hour After Mating3015IARC (1992)
6 Hours After Mating2425IARC (1992)
9 Hours After Mating143IARC (1992)

Case Studies

Several case studies have further elucidated the biological activity of this compound:

  • Human Exposure Studies : Cohort studies examining workers in chemical plants indicated potential links between exposure to diethyl sulfate and increased cancer risks, although these findings were not statistically significant.
  • Animal Model Investigations : In controlled laboratory settings, rats exposed to diethyl sulfate developed various tumors over extended observation periods, reinforcing its carcinogenic classification.
  • Genetic Mutation Analysis : Studies involving Drosophila melanogaster showed that male germ cells treated with diethyl sulfate exhibited high rates of base-pair substitutions and deletions, underscoring its mutagenic potential.

Q & A

Q. How can researchers ensure compliance with hazardous waste regulations when disposing of this compound?

  • Methodological Answer : Neutralize waste with 10% sodium bicarbonate solution before disposal. Document waste streams using Safety Data Sheet (SDS) Section 13 guidelines. Partner with certified waste management services for incineration (≥800°C) to prevent environmental release .

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